

Technical Guide: 1-(2-nitrophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-nitrophenyl)piperidin-2-one**

Cat. No.: **B2818290**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(2-nitrophenyl)piperidin-2-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs—a piperidin-2-one (δ -valerolactam) core and a nitrophenyl substituent—this molecule serves as a versatile synthetic intermediate for the generation of more complex, biologically active compounds. This document details its physicochemical properties, outlines established and potential synthetic routes, and explores its anticipated biological relevance based on analogous structures. Detailed experimental protocols and conceptual workflows are provided to guide researchers in their practical applications of this compound.

Introduction

1-(2-nitrophenyl)piperidin-2-one belongs to the class of N-aryl lactams, a scaffold that is prevalent in a variety of pharmacologically active agents. The piperidin-2-one ring is a key structural component in numerous bioactive molecules, while the ortho-substituted nitrophenyl group offers a reactive handle for a multitude of chemical transformations, most notably the reduction of the nitro group to an amine, which can then be further functionalized.

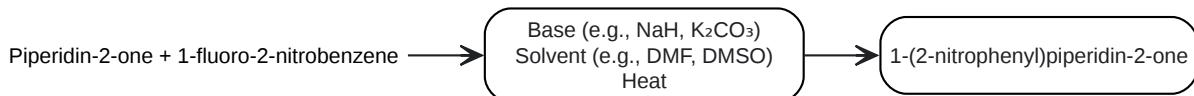
While specific research on the 2-nitro isomer is limited, its para-isomer, **1-(4-nitrophenyl)piperidin-2-one**, is a well-documented key intermediate in the synthesis of Apixaban, a potent and selective Factor Xa inhibitor used as an anticoagulant.^[1] This

highlights the potential of nitrophenyl piperidinone derivatives as crucial building blocks in the development of novel therapeutics. The nitro group's position on the phenyl ring significantly influences the compound's electronic properties and reactivity, making the ortho-isomer a unique subject for investigation.

Physicochemical Properties

Quantitative data for **1-(2-nitrophenyl)piperidin-2-one** is sparse in the literature. However, key properties can be calculated or inferred from its known isomers and related compounds.

Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃	-
Molecular Weight	220.23 g/mol	[2]
IUPAC Name	1-(2-nitrophenyl)piperidin-2-one	-
CAS Number	203509-92-6	[2]
Appearance	Inferred: Pale yellow solid	Analogy to 4-nitro isomer[3]
Melting Point	Not available	-
Solubility	Inferred: Soluble in polar organic solvents (e.g., Methanol, DMF, DMSO)	Analogy to 4-nitro isomer[3]
Boiling Point	Not available	-


Synthesis and Experimental Protocols

The synthesis of **1-(2-nitrophenyl)piperidin-2-one** can be achieved through several established methods for N-arylation of lactams. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

This is a common method for the synthesis of N-aryl lactams, particularly when the aryl ring is activated by an electron-withdrawing group like a nitro substituent.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General workflow for SNAr synthesis.

Experimental Protocol (Hypothetical):

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add piperidin-2-one (1.0 eq) and anhydrous Dimethylformamide (DMF).
- Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
- Substitution: Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in DMF dropwise.
- Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be effective for forming C-N bonds, especially when SNAr is less efficient.

Reaction Scheme:

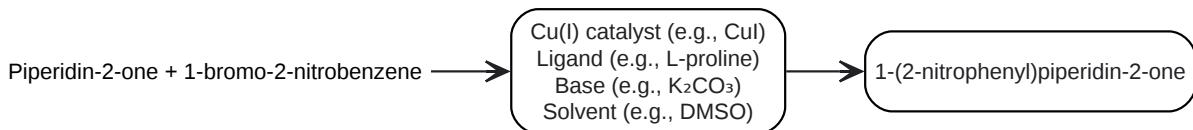
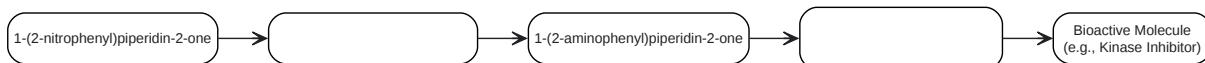

[Click to download full resolution via product page](#)

Figure 2: General workflow for Ullmann condensation.

Experimental Protocol (Adapted from general procedures[1][4]):


- Preparation: In a sealable reaction vessel, combine piperidin-2-one (1.5 eq), 1-bromo-2-nitrobenzene (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
- Reaction: Add anhydrous DMSO and seal the vessel. Heat the mixture at 90-120 °C with vigorous stirring for 12-24 hours.
- Work-up: Cool the reaction mixture to room temperature, dilute with water, and filter through celite to remove insoluble copper salts.
- Extraction: Extract the filtrate with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

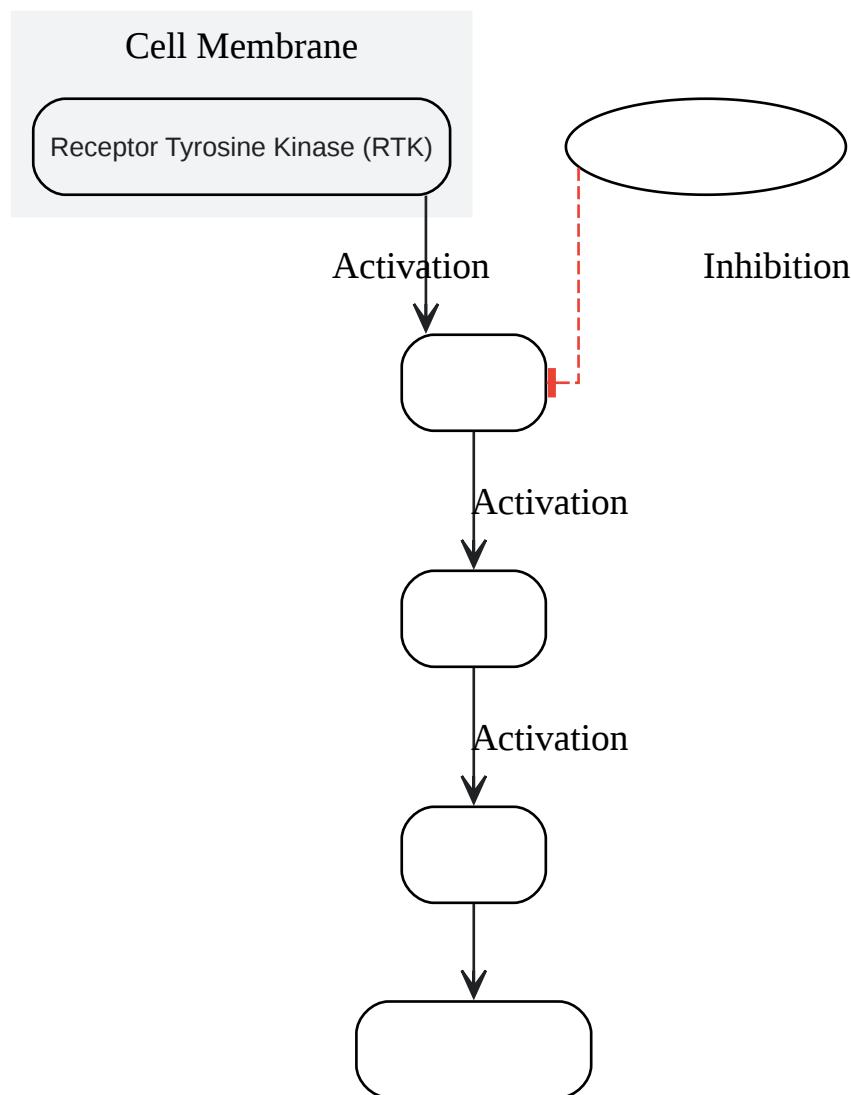
Biological Significance and Potential Applications

While the direct biological activity of **1-(2-nitrophenyl)piperidin-2-one** is not reported, its structure suggests significant potential as a synthetic intermediate for creating pharmacologically active molecules. The primary route for its elaboration involves the reduction of the nitro group to an aniline, which can then be used in a variety of coupling reactions to build more complex structures.

Precursor to Kinase Inhibitors

The resulting 1-(2-aminophenyl)piperidin-2-one is a valuable scaffold for the synthesis of kinase inhibitors. The aniline moiety can be acylated, sulfonylated, or used in cyclization reactions to form heterocyclic systems known to interact with the ATP-binding site of various kinases.

[Click to download full resolution via product page](#)


Figure 3: Synthetic pathway to potential bioactive molecules.

Potential Antimicrobial and Anticancer Activity

The piperidone nucleus is a known pharmacophore with a broad range of biological activities, including antimicrobial and anticancer effects.^{[5][6]} The introduction of the nitrophenyl group can modulate this activity. Nitroaromatic compounds themselves are known to possess antimicrobial properties, often through bioreduction to cytotoxic reactive nitrogen species.^[7]

Hypothetical Signaling Pathway Involvement

Based on its potential as a precursor to kinase inhibitors, molecules derived from **1-(2-nitrophenyl)piperidin-2-one** could target signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

[Click to download full resolution via product page](#)

Figure 4: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

1-(2-nitrophenyl)piperidin-2-one is a valuable chemical entity with significant potential for application in drug discovery and development. While direct biological data on this specific isomer is limited, its structural relationship to key pharmaceutical intermediates and the chemical versatility of its functional groups make it a compound of high interest. The synthetic protocols and conceptual frameworks presented in this guide are intended to facilitate further research and unlock the therapeutic potential of molecules derived from this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- 2. 1-(2-Nitrophenyl)piperidine | C11H14N2O2 | CID 225457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1-(2-nitrophenyl)piperidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2818290#1-2-nitrophenyl-piperidin-2-one-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com